molecular formula C6H5NO2S3 B15309347 Thieno[3,2-b]thiophene-2-sulfonamide

Thieno[3,2-b]thiophene-2-sulfonamide

Cat. No.: B15309347
M. Wt: 219.3 g/mol
InChI Key: JAYUOYVAGUBEKY-UHFFFAOYSA-N
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Description

Thieno[3,2-b]thiophene-2-sulfonamide is a five-membered heterocyclic sulfonamide building block of significant interest in medicinal chemistry and materials science. This compound features a planar, rigid thieno[3,2-b]thiophene scaffold, which enables extended π-conjugation and is frequently utilized in developing photo- and electroactive materials for organic electronics . In biomedical research, this scaffold is recognized as a potent carbonic anhydrase inhibitor (CAI) . Sulfonamide groups function as zinc-binding motifs that selectively inhibit various carbonic anhydrase (CA) isoforms, making them valuable for investigating diseases like glaucoma, epilepsy, and cancer . Research into structurally similar thieno[2,3-b]thiophene sulfonamides has demonstrated their potential as topically active ocular hypotensive agents . The inhibitory action on CA isoforms, such as the tumor-associated hCA IX and XII, also positions these compounds as tools for studying antitumor strategies . This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use. Researchers are responsible for verifying the compound's suitability for their specific applications.

Properties

Molecular Formula

C6H5NO2S3

Molecular Weight

219.3 g/mol

IUPAC Name

thieno[3,2-b]thiophene-5-sulfonamide

InChI

InChI=1S/C6H5NO2S3/c7-12(8,9)6-3-5-4(11-6)1-2-10-5/h1-3H,(H2,7,8,9)

InChI Key

JAYUOYVAGUBEKY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1SC(=C2)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]thiophene-2-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another method involves the use of the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using catalytic vapor-phase reactions. For instance, a catalytic vapor-phase reaction between 2-(2-thienyl)ethanol and carbon disulfide at high temperatures (around 550°C) can be employed .

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-b]thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups can be introduced or replaced.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Conditions may vary, but typical reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thieno[3,2-b]thiophene derivatives.

Scientific Research Applications

Thieno[3,2-b]thiophene-2-sulfonamide is a heterocyclic compound featuring a fused bicyclic structure composed of two thiophene rings and a sulfonamide group. It has a molecular weight of approximately 219.3 g/mol. Due to its conjugated system, this compound has unique electronic properties, making it suitable for various applications in chemistry and biology.

Scientific Research Applications
this compound has diverse applications across various fields:

  • Medicinal Chemistry: It has been investigated for its biological properties, particularly its potential as an antimicrobial and anticancer agent. Research suggests it can interact with molecular targets like enzymes or receptors, modulating their activity and leading to biological effects. Its unique structure allows it to inhibit enzyme activity by binding to active sites or altering receptor functions through specific interactions.
  • ** глаукома Treatment:** Thieno[2,3-b]thiophene-2-sulfonamides and thieno[3,2-b]thiophene-2-sulfonamides have been studied as carbonic anhydrase inhibitors for treating elevated intraocular pressure and glaucoma . They are designed to maximize inhibitory potency against carbonic anhydrase and water solubility while minimizing pigment binding in the iris .
  • Synthesis of Complex Molecules: this compound serves as a building block for creating more complex chemical entities.

Thiadiazole-Sulfonamides in Central Nervous System Diseases
Acetazolamide (AAZ), a related compound, is approved by the FDA for epilepsy treatment, often in combination therapy, and is used in various types of seizures . Lipophilic derivatives of AAZ have been developed to improve anticonvulsant activity due to better brain permeation .

Thiadiazoles as Antiobesity Experimental Agents
Certain thiadiazole derivatives are being explored as selective inhibitors of mitochondrial human carbonic anhydrases (hCAs), potentially serving as antiobesity agents .

4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT)
Thieno[3,2-b]thiophene (TT) derivatives are attracting attention in organic electronics and optoelectronics .

5-substituted thieno[2,3-b]thiophene-2-sulfonamides
A series of 5-substituted thieno[2,3-b]- and thieno[3,2-b)thiophene-2-sulfonamides were evaluated for topical ocular hypotensive activity in glaucoma models .

Mechanism of Action

The mechanism of action of thieno[3,2-b]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[3,2-b]thiophene-2-sulfonamide belongs to a broader class of thienothiophene derivatives. Below is a detailed comparison with analogous compounds:

Thieno[2,3-b]thiophene-2-sulfonamide

  • Structural Difference : The sulfur atoms are fused at the [2,3-b] positions instead of [3,2-b], altering electron distribution.
  • Synthesis: Prepared via nucleophilic substitution of thieno[2,3-b]thiophene precursors with sulfonamide groups .
  • Bioactivity : Exhibits potent carbonic anhydrase inhibition (e.g., antiglaucoma activity) but lower thermal stability compared to the [3,2-b] isomer due to reduced π-conjugation .
  • Applications : Primarily used in ophthalmology, whereas the [3,2-b] derivative shows dual utility in pharmaceuticals and organic electronics .

Thieno[3,2-b]thiophene-2-carboxylic Acid

  • Functional Group : Replaces sulfonamide with a carboxylic acid.
  • Synthesis : Derived from 3-bromothiophene via bromination and carboxylation .
  • Properties : Higher solubility in polar solvents but reduced bioactivity. Used as a precursor for semiconductor materials rather than direct pharmaceutical applications .

2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene

  • Structure : Features thiophene substituents at the 2- and 5-positions, enhancing π-conjugation.
  • Synthesis: Prepared via Stille coupling of 2,5-dibromothieno[3,2-b]thiophene with tributyl(thiophen-2-yl)stannane .
  • Applications : Superior charge-carrier mobility (μ = 0.1–0.5 cm²/V·s) in organic field-effect transistors (OFETs) due to extended conjugation, unlike the sulfonamide variant, which prioritizes bioactivity .

Thieno[3,2-b]pyridine Derivatives

  • Core Heteroatom : Replaces one sulfur atom with nitrogen.
  • Synthesis: Cyclization of 3-hydroxythiophene-carbonitriles or aminothiophene precursors .
  • Properties: Higher basicity and altered electronic properties, favoring optoelectronic applications. Less thermally stable than thieno[3,2-b]thiophene derivatives .

Key Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Functional Group Key Application Thermal Stability (°C)
This compound [3,2-b] fused thiophenes Sulfonamide Pharmaceuticals/OFETs ~300
Thieno[2,3-b]thiophene-2-sulfonamide [2,3-b] fused thiophenes Sulfonamide Antiglaucoma agents ~250
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene [3,2-b] fused thiophenes Thiophene substituents OFETs ~350

Biological Activity

Thieno[3,2-b]thiophene-2-sulfonamide is a heterocyclic compound notable for its unique structure, which consists of fused thiophene rings and a sulfonamide group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting key findings from various studies.

  • Molecular Formula : C9_{9}H8_{8}N2_{2}O2_{2}S3_{3}
  • Molecular Weight : Approximately 219.3 g/mol
  • Structure : The compound features a conjugated system that contributes to its electronic properties, enhancing its potential as a biological agent .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Research indicates that it may inhibit the growth of various bacterial strains. In one study, derivatives of thieno[3,2-b]thiophene were synthesized and evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited significant inhibitory effects, suggesting potential applications in treating bacterial infections .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. For instance, compounds derived from this scaffold have shown promising results against cancer cell lines such as PC-3 (prostate cancer) and others. A notable study reported that specific derivatives displayed IC50_{50} values as low as 22.5 μM against PC-3 cells, indicating substantial antitumor activity .

This compound is believed to exert its biological effects through interaction with specific molecular targets. These interactions may involve:

  • Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites or altering their conformation. For example, it has been shown to inhibit carbonic anhydrase, an enzyme implicated in various physiological processes .
  • Receptor Modulation : The sulfonamide group may facilitate interactions with receptors involved in cellular signaling pathways, potentially leading to altered cellular responses .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

Compound NameStructural FeaturesBiological Activity
Thieno[2,3-b]thiopheneSimilar fused thiophene ringsModerate antimicrobial effects
Thieno[3,4-b]thiopheneDifferent linkage between thiophene ringsLimited anticancer activity
Thieno[3,4-b]thiophenesulfonamideContains sulfonamide groupExplored for similar biological activities

Case Studies and Research Findings

  • Antimicrobial Study : A series of thieno[3,2-b]thiophene derivatives were synthesized and tested against multiple bacterial strains. The study found that certain compounds exhibited strong antibacterial activity with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .
  • Anticancer Evaluation : A detailed investigation into the anticancer properties revealed that thieno[3,2-b]thiophene derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways .
  • Enzyme Inhibition : Research has shown that this compound effectively inhibits carbonic anhydrase activity, which is critical for maintaining acid-base balance in tissues .

Q & A

Q. What are the standard synthetic routes for Thieno[3,2-b]thiophene-2-sulfonamide, and what experimental parameters influence yield and purity?

this compound is typically synthesized via sulfonylation of the thieno[3,2-b]thiophene core. Key steps include:

  • Cyclization : Formation of the fused thieno[3,2-b]thiophene backbone using palladium-catalyzed cross-coupling or electrophilic substitution reactions .
  • Sulfonamide Functionalization : Reaction with sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) at 0–25°C, with stoichiometric control to avoid over-sulfonation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
    Critical Parameters : Temperature control during sulfonylation (exothermic), anhydrous conditions to prevent hydrolysis, and monitoring via TLC or HPLC .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : 1H^1H and 13C^13C NMR confirm regiochemistry and sulfonamide attachment. The thiophene protons resonate at δ 6.8–7.5 ppm, while sulfonamide protons appear as broad singlets (δ 5.0–6.0 ppm) .
  • X-ray Crystallography : Resolves molecular packing and sulfur-sulfur interactions, critical for understanding electronic properties .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 229.03 for C6 _6H5 _5N2 _2O2 _2S2_2) .

Q. What are the primary research applications of this compound in materials science?

  • Organic Semiconductors : The fused thieno[3,2-b]thiophene core enhances π-conjugation, improving charge mobility in organic field-effect transistors (OTFTs) .
  • Photovoltaics : As a donor material in bulk heterojunction solar cells, it achieves power conversion efficiencies (PCE) up to 8.2% due to broad light absorption (λmax_{\text{max}} ~450 nm) .
  • Electrochromic Materials : Iron(II)-based metallo-supramolecular polymers incorporating this moiety exhibit tunable optical properties for smart windows .

Advanced Research Questions

Q. How do substituents on the thieno[3,2-b]thiophene core modulate electronic properties in device applications?

  • Electron-Donating Groups (e.g., -OCH3_3): Lower HOMO levels (-5.2 eV vs. -5.6 eV for unsubstituted), enhancing air stability in OTFTs .
  • Electron-Withdrawing Groups (e.g., -CN): Increase electron affinity, enabling n-type semiconductor behavior with electron mobility up to 0.12 cm2 ^2/V·s .
  • Steric Effects : Bulky substituents (e.g., alkyl chains) reduce crystallinity but improve solubility for solution-processed films .

Q. What challenges arise in integrating this compound into multilayer electronic devices, and how can they be mitigated?

  • Interfacial Defects : Inhomogeneous film morphology at the semiconductor/dielectric interface reduces charge transport. Solution : Vacuum deposition at controlled substrate temperatures (80–120°C) improves molecular ordering .
  • Environmental Degradation : Sulfonamide groups are hygroscopic, leading to device instability. Mitigation : Encapsulation with atomic-layer-deposited Al2 _2O3_3 or UV-curable polymers .

Q. How can researchers resolve contradictions in reported structure-property relationships for this compound?

  • Case Study : While some studies report enhanced charge mobility with thiophene functionalization , others observe reduced performance due to steric hindrance . Resolution :
    • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict optimal substituent positions .
    • Controlled Comparative Synthesis : Synthesize derivatives with systematic substituent variations (e.g., -CH3_3, -F, -SO2 _2NH2_2) and characterize using identical protocols .

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